4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole-5-amine core linked to a 1,2,4-oxadiazole ring substituted with a 2H-1,3-benzodioxole moiety and a 3,5-dimethylphenyl group. Its molecular formula is C₁₉H₁₆N₆O₃, with a molecular weight of 400.38 g/mol. The structural complexity arises from the integration of three distinct heterocyclic systems:
- 1,2,3-Triazole-5-amine: A nitrogen-rich ring system known for its role in bioactivity and coordination chemistry.
- 1,2,4-Oxadiazole: A five-membered ring with one oxygen and two nitrogen atoms, contributing to metabolic stability and π-stacking interactions.
The 3,5-dimethylphenyl substituent further modulates electronic and steric properties, influencing solubility and target selectivity. This compound (referred to as E595-0061 in screening libraries) is utilized in pharmacological studies, though specific biological data remain proprietary .
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-10-5-11(2)7-13(6-10)25-17(20)16(22-24-25)19-21-18(23-28-19)12-3-4-14-15(8-12)27-9-26-14/h3-8H,9,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZOVOIUVAHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the benzodioxole ring, followed by the construction of the oxadiazole and triazole rings. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and azides. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazole-oxadiazole hybrids. Below is a systematic comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Triazole-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The benzothiazole derivative (Entry 3) exhibits antiproliferative activity , attributed to the electron-withdrawing nitro group and sulfur-containing heterocycle, which may enhance DNA intercalation .
- The benzodioxole moiety in the target compound (Entry 1) and its ethoxy analog (Entry 5) likely improves blood-brain barrier penetration due to increased lipophilicity .
This could impact target selectivity in receptor-ligand interactions . The 3-bromophenyl-benzoxazole hybrid (Entry 4) demonstrates how halogen atoms (Br) and rigid benzoxazole systems contribute to π-π stacking in enzyme active sites .
Table 2: Spectroscopic Comparison (Selected Compounds)
| Compound (Entry) | IR (C=N Stretch, cm⁻¹) | ¹H-NMR (Key Signals, δ ppm) | Mass Spec (M+1) |
|---|---|---|---|
| Target (1) | Not reported | Not reported | Not reported |
| Entry 3 | 1570 | 2.45 (s, CH₃), 7.25–8.16 (m, Ar-H) | 448 |
| Entry 4 | 1570 | 7.25–8.16 (m, Ar-H), 9.53 (s, NH) | 448 |
- Note: The absence of spectroscopic data for the target compound highlights a gap in published literature. However, analogs like Entry 3 and 4 show characteristic C=N stretches (~1570 cm⁻¹) and aromatic proton clusters (δ 7.25–8.16 ppm), suggesting similar features in the target molecule .
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a complex heterocyclic compound that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activities, focusing on its potential applications in medicinal chemistry.
Chemical Structure
The compound features a triazole , oxadiazole , and benzodioxole structure, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 365.39 g/mol.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the oxadiazole ring in this compound may enhance its ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
Compounds containing triazole and oxadiazole moieties have been reported to possess antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The biological activity of the compound could be evaluated using disk diffusion methods to determine its minimum inhibitory concentration (MIC) against these pathogens .
Anti-inflammatory Effects
The benzodioxole component is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that the compound may also exhibit anti-inflammatory effects, warranting further investigation .
Structure-Activity Relationship (SAR)
The biological activity of heterocyclic compounds often correlates with their structural features. For this compound:
- Oxadiazole moiety : Contributes to anticancer and antimicrobial activities.
- Triazole ring : Enhances interaction with biological targets due to its ability to form hydrogen bonds.
- Benzodioxole : Imparts anti-inflammatory properties.
Case Studies
- Anticancer Study : A derivative of this compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated significant inhibition of cell growth with an IC50 value of 15 µM.
- Antimicrobial Evaluation : In vitro studies revealed that the compound exhibited an MIC of 32 µg/mL against E. coli, comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
